N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
Description
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is a complex organic compound with the molecular formula C25H27N3. It is known for its unique structure, which includes a carbazole moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C25H27N3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3/b26-19- |
InChI Key |
WUJYNCPGAXBZMF-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCN(C1=CC=CC=C1)/N=C\C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline typically involves the reaction of 9-ethylcarbazole-3-carboxaldehyde with N-butyl-N-phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent like toluene, and requires careful temperature management to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline involves its interaction with specific molecular targets. The carbazole moiety allows it to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to a range of biological effects, making it a compound of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
- 9-Ethylcarbazole-3-carboxaldehyde N-butyl-N-phenylhydrazone
- N-butyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
Uniqueness
N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
